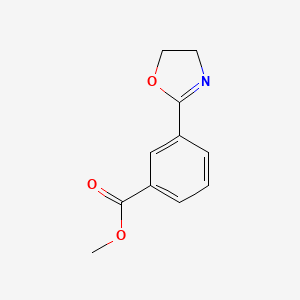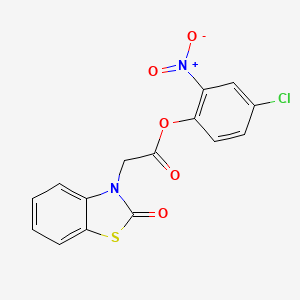
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features both aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the esterification of 4-chloro-2-nitrophenol with 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
化学反応の分析
Types of Reactions
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 4-chloro-2-aminophenyl derivatives.
Hydrolysis: 4-chloro-2-nitrophenol and 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid.
科学的研究の応用
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic nonlinear optical materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action for (4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is not well-characterized. its structural components suggest potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could influence various molecular pathways and targets.
類似化合物との比較
Similar Compounds
4-chloro-2-nitrophenol: Shares the nitrophenyl moiety but lacks the benzothiazole group.
2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid: Contains the benzothiazole group but lacks the nitrophenyl moiety.
Uniqueness
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to the combination of both nitrophenyl and benzothiazole groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H9ClN2O5S |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C15H9ClN2O5S/c16-9-5-6-12(11(7-9)18(21)22)23-14(19)8-17-10-3-1-2-4-13(10)24-15(17)20/h1-7H,8H2 |
InChIキー |
RWSZYLBPJCAGEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)
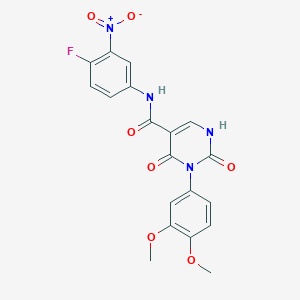
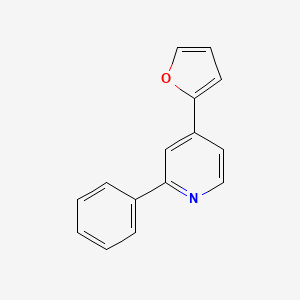
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
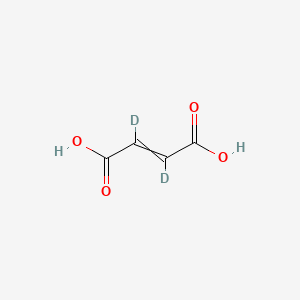

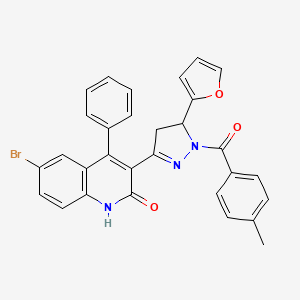

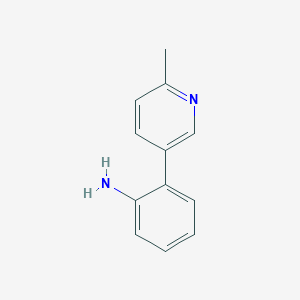
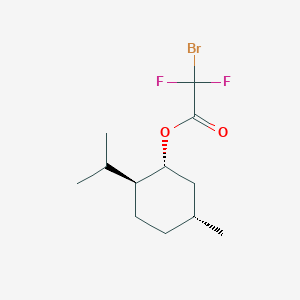
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
